molecular formula C18H14Cl2N2O3S B2783786 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 477568-84-6

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No. B2783786
M. Wt: 409.28
InChI Key: PLIMDMIBDXYUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually mentioned.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its possible reaction mechanisms, and the products it forms.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, optical activity, and other physical properties. Its chemical properties like acidity, basicity, and reactivity are also discussed.


Scientific Research Applications

Environmental Persistence and Effects of Related Chlorinated Compounds

Chlorophenols and their derivatives, structurally similar to the queried compound, have been studied extensively for their environmental persistence and potential health impacts. For example, chlorophenols are known precursors of dioxins in thermal processes, such as municipal solid waste incineration (MSWI), highlighting the environmental pathways through which related compounds might affect human health indirectly (Peng et al., 2016). These findings underscore the necessity of researching the environmental fate and biological effects of new chlorinated compounds, including N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide, to assess their safety and ecological impact accurately.

Potential for Bioaccumulation and Toxicity

Research on parabens, which share functional aspects with chlorinated aromatic compounds, reveals their widespread presence in aquatic environments, biodegradation patterns, and potential endocrine-disrupting effects (Haman et al., 2015). This knowledge can guide investigations into the bioaccumulation potential and toxicity of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide, emphasizing the importance of understanding environmental persistence and biological impacts of synthetic chemicals.

Safety And Hazards

This involves detailing the compound’s toxicity, environmental impact, handling precautions, and first aid measures in case of exposure.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound that could enhance its properties or reduce its side effects.


Please note that not all compounds will have information available in all these categories, especially if they are novel or not widely studied. For a specific compound like “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide”, you would need to consult the primary scientific literature or databases like PubChem, SciFinder, or Reaxys. If you have access to a university library, they often have subscriptions to these databases. Alternatively, you can use Google Scholar or PubMed to find articles for free, though the search might not be as comprehensive.


properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-15-6-3-10(7-16(15)25-2)17(23)22-18-21-14(9-26-18)12-5-4-11(19)8-13(12)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIMDMIBDXYUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.